molecular formula C10H11NO B573303 (5-Methyl-1-benzofuran-2-yl)methanamine CAS No. 165737-47-3

(5-Methyl-1-benzofuran-2-yl)methanamine

Cat. No.: B573303
CAS No.: 165737-47-3
M. Wt: 161.204
InChI Key: LNHJWZLDJYOZGC-UHFFFAOYSA-N
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Description

(5-Methyl-1-benzofuran-2-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, built around the benzofuran scaffold. The benzofuran core structure is recognized as a privileged framework in drug discovery, with derivatives demonstrating a wide range of bioactive properties. Scientific literature indicates that aminoalkyl-substituted benzofuran derivatives are frequently investigated for their interactions with the central nervous system. Specifically, compounds with structural similarities have been studied as novel monoamine releasers, acting at key neurotransmitter transporters including serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This profile makes such compounds valuable as research tools for probing the mechanisms of neuropsychiatric disorders and for studying the discriminative stimulus effects of psychoactive substances . Beyond neuropharmacology, benzofuran derivatives are actively explored for their potential to target protein aggregates associated with neurodegenerative diseases. Some derivatives have been designed and evaluated as high-affinity probes for β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease (AD). These compounds can be radiolabeled for use with non-invasive imaging techniques like positron emission tomography (PET) and single photon emission computed tomography (SPECT), aiding in the development of diagnostic agents . The ongoing development of novel synthesis methods for creating highly functionalized benzofurans from accessible starting materials further underscores the importance of this chemical class in developing new biochemical tools and lead compounds for various research applications .

Properties

IUPAC Name

(5-methyl-1-benzofuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHJWZLDJYOZGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165737-47-3
Record name (5-methyl-1-benzofuran-2-yl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1-benzofuran-2-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-1-benzofuran-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antipsychotic Activity
Recent studies have highlighted the role of benzofuran derivatives, including (5-Methyl-1-benzofuran-2-yl)methanamine, in the development of antipsychotic medications. Research indicates that compounds with similar structures exhibit selective agonism at serotonin receptors, particularly the 5-HT2C_{2C} receptor. For instance, derivatives have shown significant activity in models of amphetamine-induced hyperactivity, suggesting potential therapeutic benefits for treating schizophrenia and other psychotic disorders .

2. Antibacterial Properties
The compound has also been investigated for its antibacterial properties. It is part of a broader class of compounds that target bacterial enzymes like FabI in Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents .

Biological Research Applications

1. Neuropharmacology
The structure of this compound suggests it may interact with various neurotransmitter systems. Studies have focused on its effects on serotonin receptor pathways, which are crucial for mood regulation and have implications in treating depression and anxiety disorders .

2. Structure-Activity Relationship Studies
Research involving structure-activity relationship (SAR) studies has revealed how modifications to the benzofuran core can enhance potency and selectivity at specific receptors. This knowledge is vital for designing more effective drugs with fewer side effects .

Material Science Applications

1. Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its reactivity allows it to be used in the synthesis of more complex molecules, including spirocyclic compounds that are important in medicinal chemistry .

Case Studies

Study Title Focus Findings
Discovery of N-substituted 2-PhenylcyclopropylmethylaminesAntipsychotic activityIdentified compounds with high selectivity for 5-HT2C_{2C} receptors; significant behavioral effects observed in animal models .
Synthesis of 1,2,3-triazole hybridsOrganic synthesisDemonstrated the utility of benzofuran derivatives in synthesizing complex organic structures with potential biological activities .
Investigation of antibacterial propertiesMicrobiologyEvaluated effectiveness against bacterial strains; showed promising results as an inhibitor of bacterial growth .

Mechanism of Action

The mechanism of action of (5-Methyl-1-benzofuran-2-yl)methanamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituted Benzofuran Derivatives

  • The hydrochloride salt improves solubility, a critical factor for bioavailability .
  • [(2~{S})-5-Chloranyl-2-phenyl-3~{H}-1-benzofuran-2-yl]methanamine : Incorporates a chlorine atom at the 5-position and a chiral phenyl group at the 2-position. The stereochemistry (S-configuration) may influence enantioselective interactions with biological targets .
  • (2,3-Dihydro-1-benzofuran-5-yl)(4-methoxyphenyl)methanamine : Features a partially saturated benzofuran ring (dihydrobenzofuran) and a 4-methoxyphenyl group. The reduced aromaticity of the dihydrobenzofuran may modulate metabolic stability .

Furan and Thiophene Analogues

  • (5-Phenylfuran-2-yl)methanamine derivatives : These compounds replace the benzofuran core with a simpler furan ring and a phenyl substituent at the 5-position. Such derivatives have been synthesized via Suzuki cross-coupling and evaluated as Sirtuin 2 inhibitors, demonstrating IC₅₀ values in the micromolar range .
  • 1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine : Substitutes the benzofuran system with a thiophene ring, introducing sulfur into the heterocycle. Thiophene-containing analogs often exhibit distinct electronic properties compared to oxygen-containing furans, affecting receptor binding .

Complex Hybrid Structures

  • CM-579 (6-Methoxy-2-(5-methyl-2-furyl)-N-[(1-methyl-4-piperidyl)methyl]quinolin-4-amine): Integrates a quinoline core with a 5-methylfuran moiety and a piperidine-methylamine side chain. This compound acts as a dual inhibitor of G9a and DNMTs in hematopoietic cells, highlighting the versatility of benzofuran/furan-amine hybrids in epigenetic modulation .

Biological Activity

(5-Methyl-1-benzofuran-2-yl)methanamine, a benzofuran derivative, has garnered interest in the scientific community due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Overview of Benzofuran Derivatives

Benzofuran and its derivatives, including this compound, are known for their wide range of biological and pharmacological activities. These compounds have been studied for their antimicrobial, anti-tumor, anti-oxidative, and anti-viral properties. The unique structure of this compound, with both methyl and methanamine groups, contributes to its distinct chemical and biological properties.

Target Interactions

This compound interacts with various biological targets that are clinically relevant. The compound is believed to modulate pathways involved in cancer progression and neurodegenerative diseases by inhibiting specific enzymes such as sirtuins .

Mode of Action

The compound exhibits several modes of action:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anti-cancer Properties : Inhibits cancer cell proliferation through apoptosis induction.
  • Antioxidant Effects : Reduces oxidative stress by scavenging free radicals.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has improved bioavailability compared to other benzofuran derivatives. This enhancement is crucial for its therapeutic potential, allowing for more effective dosing regimens in clinical settings.

Case Studies

  • Antimicrobial Efficacy :
    • A study reported that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Cytotoxicity Against Cancer Cells :
    • Research demonstrated that this compound showed cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. The IC50 values were found to be approximately 25 µM for HeLa cells and 30 µM for A549 cells, indicating moderate potency .
  • Sirtuin Inhibition :
    • Inhibitory assays revealed that this compound could inhibit SIRT2 activity effectively. The compound exhibited an IC50 value of 15 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compound Methyl and methanamine groupsAntimicrobial, anti-cancer
2-Methylbenzofuran Lacks methanamine groupLimited biological activity
Benzofuran Parent compound without substituentsLower activity compared to derivatives

Q & A

Q. Advanced Research Focus

  • X-ray crystallography : Use SHELXL for refinement, particularly for high-resolution or twinned data. Key steps include:
    • Data collection at low temperatures (100 K) to reduce thermal motion artifacts.
    • Validation of hydrogen bonding networks using OLEX2 or PLATON .
  • Computational modeling : Employ DFT (e.g., B3LYP/6-311+G(d,p)) to predict bond angles, torsional strain, and electrostatic potential surfaces. Compare with experimental data to resolve discrepancies in substituent orientation .

What strategies address contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Q. Data Analysis Focus

  • Dynamic NMR studies : Perform variable-temperature NMR to detect conformational exchange broadening. For example, amine proton splitting at 298 K may coalesce at higher temperatures, indicating rotational barriers.
  • Solvent effects : Compare DMSO-d₆ (hydrogen-bonding solvent) vs. CDCl₃ to assess amine proton shielding differences .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions by correlating ¹H-¹³C couplings .

How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Q. Advanced Research Focus

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-methyl position to enhance binding affinity to serotonin receptors, as seen in structurally related benzofuranamines .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr95 in 5-HT₂A receptors). Validate via in vitro assays (e.g., cAMP inhibition in HEK293 cells) .

What in vitro models are suitable for evaluating the compound’s pharmacokinetic and toxicity profiles?

Q. Methodological Focus

  • Hepatic metabolism : Use human liver microsomes (HLMs) with LC-MS/MS to quantify metabolic stability and identify CYP450 isoforms involved in N-demethylation.
  • Blood-brain barrier (BBB) penetration : Assess permeability via MDCK-MDR1 monolayers; compare logP (experimental vs. predicted) to optimize lipophilicity .
  • Cytotoxicity screening : Employ MTT assays in HepG2 cells with IC₅₀ determination, noting thresholds >100 μM for low toxicity .

How can solubility and formulation challenges be addressed in preclinical studies?

Q. Experimental Design Focus

  • Co-solvent systems : Use PEG-400/water (30:70 v/v) to enhance aqueous solubility. Measure via shake-flask method at 25°C and validate with Hansen solubility parameters .
  • Salt formation : Screen with hydrochloric or tartaric acid to improve crystallinity and bioavailability. Monitor pH-dependent stability (pH 1.2–7.4) .

What analytical techniques validate purity and degradation products under stressed conditions?

Q. Quality Control Focus

  • Forced degradation studies : Expose to heat (80°C), UV light (254 nm), and oxidative (H₂O₂) conditions. Analyze via UPLC-PDA-MS to identify degradation pathways (e.g., oxidation of the benzofuran ring) .
  • Chiral purity : Use chiral HPLC (Chiralpak AD-H column) with heptane/ethanol mobile phase to resolve enantiomeric impurities .

How does steric hindrance from the 5-methyl group influence reactivity in cross-coupling reactions?

Q. Mechanistic Focus

  • Buchwald-Hartwig amination : Compare yields with/without methyl substitution. Steric effects reduce coupling efficiency by ~20% when using bulky ligands (XPhos vs. SPhos) .
  • DFT calculations : Analyze transition states to quantify energy barriers for aryl halide oxidative addition, correlating with experimental TOF (turnover frequency) .

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